molecular formula F- B091410 fluoride CAS No. 16984-48-8

fluoride

Cat. No.: B091410
CAS No.: 16984-48-8
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoride (F⁻) is an inorganic, monatomic anion of fluorine (F). Its salts are typically white or colorless, and they often have distinctive bitter tastes. Unlike its gaseous counterpart, hydrogen this compound (HF), which is highly corrosive, this compound ions are relatively mild in solution. In terms of charge and size, the this compound ion resembles the hydroxide ion (OH⁻). This compound occurs naturally in minerals like fluorite (CaF₂) and is widely dispersed in Earth’s crust .

Preparation Methods

Synthetic Routes::

    Electrolysis of Hydrofluoric Acid (HF): Passing an electric current through HF produces fluoride ions.

    Fluorination Reactions: Organic compounds can be fluorinated using reagents like F₂, SF₄, or XeF₂.

    This compound Salts Dissolution: Dissolving this compound salts (e.g., NaF, KF) in water yields this compound ions.

Industrial Production::

    Hydrogen this compound Production: Industrially, HF is produced by reacting CaF₂ with sulfuric acid (H₂SO₄).

    Fluorocarbon Synthesis: HF is a precursor for fluorocarbons used in refrigerants and propellants.

Chemical Reactions Analysis

Mineralization and Demineralization Reactions

Fluoride interacts with calcium phosphates in biological and environmental contexts:

  • Hydroxyapatite (HA) Remodeling : Silver diammine this compound (SDF) reacts with HA to form CaF<sub>2</sub> and this compound-substituted HA (FSHA). <sup>19</sup>F NMR shows CaF<sub>2</sub> (−108 ppm) converts to FSHA (−104.5 ppm) over 24 hours via ion exchange (Fig. 1) .

  • Thermodynamics of HF Formation : The heat of formation for gaseous HF is −64.92 kcal/mol, derived from bomb calorimetry of SiO<sub>2</sub> fluorination and hydrolysis cycles .

Electrochemical Reactions in Energy Storage

This compound-ion batteries (FIBs) leverage multi-electron redox processes:

  • BiF<sub>3</sub> Conversion : During discharge, Bi metal oxidizes to BiF<sub>3</sub>, releasing 3 electrons. Synchrotron XRD confirms reversible phase changes, with oxythis compound intermediates (e.g., BiO<sub>x</sub>F<sub>y</sub>) formed due to trace oxygen .

Complexation with Metal Ions

This compound forms stable complexes with Al³⁺ and Fe³⁺, influencing environmental mobility and toxicity:
Table 2 : Aluminum-Fluoride Complexation Constants

Reactionlog β
Al³⁺ + F⁻ ↔ AlF²⁺7.0
Al³⁺ + 2F⁻ ↔ AlF<sub>2</sub>⁺12.7
Al³⁺ + 3F⁻ ↔ AlF<sub>3</sub>16.9

These complexes reduce Al³⁺ bioavailability but enhance this compound retention in acidic soils .

Acid-Base and Redox Behavior

  • Hydrofluoric Acid (HF) Formation : F⁻ reacts with H⁺ in acidic environments (pK<sub>a</sub> = 3.2), forming HF, which penetrates biological membranes .

  • Reaction with Halogens : Fluorine gas (F<sub>2</sub>) oxidizes Cl<sub>2</sub> to ClF<sub>5</sub> at 350°C, while aqueous F⁻ reacts with O<sub>3</sub> to form OF<sub>2</sub> .

Inhibition of Metalloproteins

This compound disrupts enzymatic activity by binding active-site metals:

  • Enolase Inhibition : F⁻ forms a Mg–F–PO<sub>4</sub> ternary complex, blocking glycolysis. Structural studies show this compound’s electronegativity polarizes the Mg²⁺–phosphate bond, reducing catalytic efficiency .

Environmental and Industrial Reactions

  • Volcanic Ash Interactions : this compound in ash (300–900 ppm) leaches into water as HF, reacting with Ca²⁺ to form CaF<sub>2</sub> precipitates .

  • Uranium Processing : F<sub>2</sub> gas fluorinates UO<sub>2</sub> to UF<sub>6</sub> for isotopic enrichment, showcasing this compound’s role in nuclear chemistry .

This compound’s reactivity spans nucleophilic substitution, mineralization, electrochemical energy storage, and metalloprotein inhibition. Advances in surfactant-assisted fluorination and FIBs highlight its evolving applications, while environmental interactions underscore the need for controlled usage.

Scientific Research Applications

Fluoride has diverse applications:

    Dentistry: this compound in toothpaste and water helps prevent tooth decay.

    This compound Ion Batteries (FIBs): Research explores FIBs as post-lithium-ion batteries.

    Catalysis: this compound ions enhance certain chemical reactions.

    Nuclear Medicine: Fluorine-18 (¹⁸F) is used in positron emission tomography (PET) imaging.

Mechanism of Action

    Dental Health: Fluoride strengthens tooth enamel by forming fluorapatite, which resists acid attack.

    Enzyme Inhibition: this compound inhibits enzymes like enolase and ATPase.

    Bone Health: this compound influences bone mineralization.

Comparison with Similar Compounds

Fluoride’s uniqueness lies in its widespread use for dental health and its role in FIBs. Similar compounds include chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻).

Biological Activity

Fluoride, a naturally occurring ion of fluorine, has garnered significant attention due to its biological activity and implications for human health. This article explores the mechanisms of this compound toxicity, its interactions with biological systems, and its effects on various cellular processes, supported by data tables and case studies from diverse sources.

Mechanisms of this compound Toxicity

This compound exhibits a range of biological activities, primarily through its interaction with enzymes and cellular pathways. Understanding these mechanisms is crucial for assessing both its therapeutic potential and toxicological risks.

Enzyme Inhibition

This compound is known to inhibit various enzymes by competing with essential cofactors such as magnesium. This inhibition occurs at concentrations typically in the millimolar range, affecting enzymes critical for metabolic processes:

  • Enolase Inhibition : this compound competes with magnesium ions necessary for enolase activity, which is vital for glycolysis. Studies have shown that this compound can significantly reduce enolase activity in various tissues, including liver and muscle cells .
  • ATPase Activity : this compound inhibits Na+^+, K+^+-ATPase activity, impacting sodium and potassium gradients across cell membranes. This inhibition alters cellular signaling and metabolic pathways, leading to decreased ATP availability .
  • Mitochondrial Dysfunction : Research indicates that this compound exposure can induce mitochondrial toxicity by opening the mitochondrial transition pore, leading to the release of cytochrome c and apoptosis .

Cellular Effects

This compound's impact on cellular functions extends beyond enzyme inhibition:

  • Reactive Oxygen Species (ROS) Generation : this compound exposure has been linked to increased production of superoxide anions, contributing to oxidative stress and potential cellular damage .
  • Cell Proliferation : Interestingly, at lower concentrations (micromolar range), this compound may stimulate cell proliferation in specific cell types, such as ameloblasts involved in tooth development .

Case Studies

Several epidemiological studies have highlighted the effects of this compound on human health:

  • Neurodevelopmental Impact : A critical review suggested that this compound exposure during developmental stages could be linked to reduced cognitive abilities in children. This finding emphasizes the need for cautious this compound exposure limits in drinking water .
  • Dental Health Benefits : Conversely, this compound is well-documented for its protective role against dental caries. The optimal concentration in drinking water has been associated with significant reductions in tooth decay rates .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Effect Concentration Range Biological Outcome
Enolase InhibitionMillimolarDecreased glycolysis
Na+^+, K+^+-ATPase InhibitionMillimolarAltered ion transport and cellular signaling
ROS GenerationVariableInduction of oxidative stress
Cell ProliferationMicromolarIncreased proliferation in ameloblasts

Q & A

How can researchers formulate a robust research question on fluoride’s health effects?

Answer:
A well-structured research question should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FLOAT (Feasibility, Literature alignment, Originality, Appropriateness, Transparency). For example:

  • Population : Children aged 6–12 in fluoridated water regions.
  • Intervention : this compound intake via drinking water (1.5 ppm).
  • Comparison : Non-fluoridated regions (<0.3 ppm).
  • Outcome : Dental fluorosis incidence.
  • Time : Longitudinal study over 5 years.
    Ensure the question avoids simplicity (e.g., "Does this compound prevent cavities?") and instead addresses mechanisms, dosage thresholds, or biomarkers .

Q. What experimental designs are effective for evaluating this compound’s efficacy in preventing dental decay?

Answer:
Controlled clinical trials with double-blinding are optimal. Key steps include:

  • Randomization : Assign participants to fluoridated/non-fluoridated groups.
  • Standardization : Use consistent this compound concentrations (e.g., 0.7–1.2 ppm in water).
  • Data Collection : Track outcomes like enamel hardness (Vickers test) or fluorosis indices (Thylstrup-Fejerskov Index).
    Refer to for lab report templates, including data tables and reflection prompts. Challenges include controlling dietary this compound intake and ethical approvals for vulnerable populations (e.g., children) .

Q. How can contradictory data in this compound studies (e.g., caries reduction vs. neurotoxicity) be reconciled?

Answer:
Contradictions often arise from:

  • Dosage Variability : Low doses (0.7 ppm) reduce caries, while high doses (>4 ppm) correlate with skeletal fluorosis.
  • Population Differences : Genetic susceptibility to this compound metabolism (e.g., COMT gene polymorphisms).
  • Methodological Bias : Cross-sectional vs. longitudinal designs.
    Systematic reviews (e.g., ) should assess risk of bias via tools like ROBINS-I and stratify results by dose, age, and exposure duration. For example, Nasiri et al. (2019) excluded non-English studies and animal models to reduce heterogeneity .

Q. What statistical methods optimize this compound removal from groundwater in environmental studies?

Answer:
Response Surface Methodology (RSM) is widely used. Key parameters:

FactorRangeOptimal Value
pH4–96.2
Adsorbent Dose0.5–2.5 g/L1.8 g/L
Initial [F⁻]5–15 mg/L10 mg/L

A quadratic model (e.g., Removal % = 89.2 + 4.1X₁ − 2.7X₂ + ...) validates interactions between variables. ANOVA with p < 0.0001 confirms significance .

Q. What analytical methods detect biomarkers of chronic this compound exposure?

Answer:

  • Ion-Selective Electrodes (ISE) : Measures urinary this compound (sensitivity: 0.02 ppm).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects organic fluorides in serum.
  • Bone Biopsy : Quantifies skeletal this compound via ash analysis.
    prioritizes urinary this compound as a non-invasive biomarker but notes variability due to hydration status. Quality control requires calibration with NIST-certified standards .

Q. What methodologies assess this compound’s long-term ecological impact?

Answer:

  • Longitudinal Cohort Studies : Track this compound accumulation in soil/water over decades (e.g., regions with natural vs. industrial this compound).
  • Ecological Modeling : Use software like PHREEQC to predict groundwater this compound migration.
  • Meta-Analysis : Combine data from journals like This compound (Impact Factor: 0.7) and Environmental Health Perspectives.
    highlights free access to This compound’s 35-year cumulative index for historical trend analysis .

Q. How should this compound research data be presented to meet journal standards?

Answer:

  • Tables : Include raw data (e.g., this compound concentrations by region) and processed metrics (mean ± SD, ANOVA results).
  • Figures : Use scatterplots for dose-response relationships or GIS maps for spatial distribution.
  • Appendices : Archive large datasets (e.g., 10,000+ groundwater samples) per guidelines.
    Journals like This compound require superscripted references (e.g., "Prior work¹ shows...") and avoid abbreviations like "NaF" without full terms .

Q. What challenges arise in interdisciplinary this compound research (e.g., dental-toxicology collaborations)?

Answer:

  • Terminology Barriers : Dentists focus on "optimal this compound" (1 ppm), while toxicologists study "threshold limits" (4 ppm).
  • Data Integration : Merge clinical data (DMFT scores) with biochemical markers (serum this compound).
  • Ethical Approval : Harmonize protocols across institutions (see for IRB templates).
    ’s This compound Science Quality Assessment Worksheet standardizes cross-disciplinary reviews by evaluating study rigor, relevance, and reproducibility .

Properties

IUPAC Name

fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYYFGTRYWZRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049617
Record name Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

18.99840316 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Varies depending on specific compound
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUORIDES (as F)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/806
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

0.00169 mg/mL at 25 °C
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16984-48-8, 7782-41-4
Record name Fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16984-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoride ion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORIDE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80VPU408O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUORIDES (as F)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/806
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-219.61 °C
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
FC1=CC(F)=NN(F)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NCCc1nc(Cl)ccc1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
FC1=CC(F)=NN(F)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction of the by-product acetyl fluoride with metal acetate such as potassium acetate is carried out under suitable reaction conditions of time, temperature and pressure which are sufficient to produce a metal fluoride such as potassium fluoride and acetic anhydride. Preferably, a pressure is maintained which is sufficient to maintain the acetyl fluoride essentially in the liquid phase at a temperature in a broad range of 20° to 200° C and more preferably in a temperature range of 80° to 150° C. The time required for the reaction is approximately 10 minutes to 24 hours and, more preferably, in a range of 1 to 8 hours. The produced potassium acetate and acetic anhydride are suitably separated such as by flash distilling, recovering the acetic anhydride as an overhead product which can be recycled for equilibration with additional hexafluoroacetone-HF complex. The remaining potassium fluoride which is produced in this reaction is transferred to a suitable reactor for contacting with acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Anhydrous fluoride solution was prepared by stirring a 1 M solution of tetrabutylammonium fluoride in tetrahydrofuran (THF) with calcium hydride until hydrogen-evolution had nearly ceased. The mixture was filtered, and the filtrate was diluted with an equal volume of anhydrous THF to give a homogeneous solution of 0.5 M tetrabutylammonium fluoride.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 17.6 g (0.10 mol) of trifluoromethylmalonyl fluoride (containing ca. 5% of the ketene) and 24 g (0.3 mol) of SO3 was heated and crude distillate was redistilled to provide 11.9 g (40%) of pyrosulfuryl fluoride, bp 51°-54°C, and 2.4 g (15%) of trifluoromethylfluorocarbonylketene, bp 58°-59.5°C. Pyrosulfuryl fluoride was identified by comparison of bp, infrared spectrum and nmr spectrum with those reported for authentic samples. The ketene was shown in infrared to be the same as that prepared in Example 4.
Name
trifluoromethylmalonyl fluoride
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.